molecular formula C7H9NO2 B1444754 4-Azaspiro[2.5]octane-5,7-dione CAS No. 1105663-34-0

4-Azaspiro[2.5]octane-5,7-dione

Cat. No. B1444754
M. Wt: 139.15 g/mol
InChI Key: QIUDDRZYNHAITK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis method of a 4, 7-diazaspiro [2.5] octane compound takes a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtains the 4, 7-diazaspiro [2.5] octane compound through substitution, addition of a protective group, esterification, re-substitution and deprotection .


Molecular Structure Analysis

The molecular formula of 4-Azaspiro[2.5]octane-5,7-dione is C7H9NO2 . It has a molecular weight of 139.15 .


Chemical Reactions Analysis

The compound is synthesized by reacting a ketone with a nitroalkene in the presence of a Lewis acid catalyst.


Physical And Chemical Properties Analysis

The boiling point of 4-Azaspiro[2.5]octane-5,7-dione is predicted to be 398.9±35.0 °C . The density is predicted to be 1.27±0.1 g/cm3 . The pKa is predicted to be 11.47±0.20 .

Scientific Research Applications

  • Synthesis of 2-azaspiro[3.4]octane

    • Application : This compound is synthesized through an annulation strategy. Three successful routes for the synthesis were developed .
    • Method : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
    • Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

    • Application : These compounds show anticancer activity. The lead compound was optimized for better efficacy .
    • Method : A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized through a key step of metal-catalyzed cascade cyclization .
    • Results : Preliminary antiproliferative tests have shown that the anticancer activities of acetyl-protected mannose-linked sulfonylazaspirodienone derivatives have been greatly improved .
  • Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones

    • Application : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized .
    • Method : The key step is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones .
    • Results : Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .
  • Synthesis of 2-azaspiro[3.4]octane

    • Application : This compound is synthesized through an annulation strategy .
    • Method : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
    • Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane

    • Application : A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents .
    • Method : The synthesis is based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
    • Results : The synthesis has been developed .
  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-dione Derivatives

    • Application : A series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones were designed and synthesized .
    • Method : The key step is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones .
    • Results : Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .
  • Facile synthesis of 2-azaspiro [3.4]octane

    • Application : This compound is synthesized through an annulation strategy .
    • Method : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
    • Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
  • Synthesis of 8-oxa-2-azaspiro [4.5]decane

    • Application : A convenient synthesis of new 8-oxa-2-azaspiro [4.5]decane from commercially available reagents .
    • Method : The synthesis is based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
    • Results : The synthesis has been developed .

Safety And Hazards

The safety symbol for 4-Azaspiro[2.5]octane-5,7-dione is GHS07 . The hazard statements include H319-H335-H315 . Precautionary statements include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 .

properties

IUPAC Name

4-azaspiro[2.5]octane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-3-6(10)8-7(4-5)1-2-7/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUDDRZYNHAITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azaspiro[2.5]octane-5,7-dione

CAS RN

1105663-34-0
Record name 4-azaspiro[2.5]octane-5,7-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5,7-Dioxo-4-aza-spiro[2.5]octane-6-carboxylic acid methyl ester (162 mg; 0.852 mmol) is refluxed in acetonitrile/water (3 ml; 9:1) for 1 hour. The reaction mixture is evaporated to dryness and taken up in EtOAc/MeOH, filtered from undissolved material and evaporated to yield the title compound as light-brown solid (102 mg; 85%). 1H-NMR (400 MHz; DMSO-d6): 8.28 (s, 1H); 3.59 (s, 2H); 2.48 (s, 2H); 0.83 (m. 2H); 0.70 (m, 2H). MS (m/z) ES+: 140 (MH+).
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azaspiro[2.5]octane-5,7-dione
Reactant of Route 2
4-Azaspiro[2.5]octane-5,7-dione
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4-Azaspiro[2.5]octane-5,7-dione
Reactant of Route 4
4-Azaspiro[2.5]octane-5,7-dione
Reactant of Route 5
4-Azaspiro[2.5]octane-5,7-dione
Reactant of Route 6
4-Azaspiro[2.5]octane-5,7-dione

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